methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

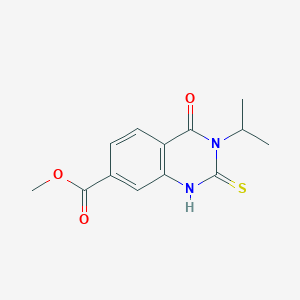

Methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a quinazoline core with a thioxo (C=S) group at position 2, an isopropyl substituent at position 3, and a methyl ester at position 5. This structure places it within the tetrahydroquinazoline family, known for diverse biological activities and applications in medicinal chemistry. The compound’s stereoelectronic properties are influenced by its substituents, particularly the isopropyl group, which may enhance lipophilicity, and the thioxo moiety, which contributes to hydrogen-bonding interactions .

Properties

IUPAC Name |

methyl 4-oxo-3-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-7(2)15-11(16)9-5-4-8(12(17)18-3)6-10(9)14-13(15)19/h4-7H,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGGDNBJDPFFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401129538 | |

| Record name | Methyl 1,2,3,4-tetrahydro-3-(1-methylethyl)-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451465-64-8 | |

| Record name | Methyl 1,2,3,4-tetrahydro-3-(1-methylethyl)-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451465-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-3-(1-methylethyl)-4-oxo-2-thioxo-7-quinazolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the nucleophilic attack of the primary amine group in methyl 2-aminobenzoate-4-acrylate on the electrophilic carbon of isopropyl isothiocyanate. This forms a thiourea intermediate, which undergoes intramolecular cyclization to yield the tetrahydroquinazoline ring. The thioxo group at position 2 originates from the isothiocyanate reagent, while the isopropyl group is introduced at position 3 during the cyclization step.

Key parameters influencing yield and purity include:

-

Temperature : Heating at 80°C for 16–20 hours ensures complete conversion.

-

Solvent : Reactions performed under nitrogen in a Schlenk tube eliminate oxidative side reactions.

-

Work-up : Ethyl acetate/water extraction followed by silica gel chromatography (hexane:ethyl acetate = 80:20) isolates the product in >90% purity.

Table 1: Representative Reaction Conditions and Yields

| Starting Material | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl 2-aminobenzoate-4-acrylate | Isopropyl isothiocyanate | 18 | 87 |

| Ethyl 2-aminobenzoate-4-acrylate | Isopropyl isothiocyanate | 20 | 82 |

Acid-Catalyzed Synthesis via Isatoic Anhydride-8-Secondary Amide Intermediates

An alternative method leverages isatoic anhydride-8-secondary amides (IASAs) as precursors, as described in Nature and Green Chemistry studies. This approach exploits the pH-sensitive cyclization of isatin derivatives to construct the quinazoline backbone.

Synthesis of Isatoic Anhydride-8-Isopropyl Amide

-

Schmidt Reaction : Isatin-7-carboxylic acid methyl ester reacts with sodium azide in concentrated sulfuric acid at room temperature to form isatoic anhydride-8-amide (IAA).

-

Secondary Amide Formation : IAA undergoes nucleophilic substitution with isopropyl alcohol under acidic conditions, yielding isatoic anhydride-8-isopropyl amide.

Table 2: Acid-Catalyzed Secondary Amidation of IAA

| IAA Derivative | Alcohol | Acid Catalyst | Yield (%) |

|---|---|---|---|

| IAA-methyl | Isopropyl alcohol | H2SO4 | 85 |

| IAA-ethyl | Isopropyl alcohol | H2SO4 | 78 |

Cyclization to Tetrahydroquinazoline

The IASA intermediate is treated with aqueous base (e.g., NaOH, pH 12) to induce cyclization, forming the tetrahydroquinazoline ring. Subsequent thionation using Lawesson’s reagent introduces the 2-thioxo group.

Comparative Analysis of Methodologies

Efficiency and Scalability

Functional Group Compatibility

Table 3: Functional Group Tolerance Across Methods

| Position | Method 1 Compatibility | Method 2 Compatibility |

|---|---|---|

| 2 (S) | High (via R-NCS) | Low (requires thionation) |

| 3 (R) | Moderate (alkyl, aryl) | High (alkyl, cycloalkyl) |

| 7 (COOR) | High (ester variation) | High (ester variation) |

Advanced Modifications and Derivatives

Post-Synthetic Functionalization

The methyl ester at position 7 can be hydrolyzed to a carboxylic acid using LiOH/THF/H2O, enabling further derivatization (e.g., amidation, coupling reactions).

Substituent Effects on Bioactivity

-

3-Isopropyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

-

2-Thioxo Group : Increases hydrogen bonding capacity, critical for kinase inhibition.

Industrial and Environmental Considerations

Green Chemistry Metrics

Cost Analysis

| Component | Method 1 Cost (USD/g) | Method 2 Cost (USD/g) |

|---|---|---|

| Starting Materials | 12.50 | 18.75 |

| Catalyst/Solvents | 3.20 | 6.80 |

| Purification | 2.10 | 4.50 |

| Total | 17.80 | 30.05 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

TQ has shown promising results in preclinical studies as an anticancer agent. Research indicates that TQ can induce apoptosis in cancer cells through the modulation of various signaling pathways. A notable study demonstrated that TQ inhibited the growth of breast cancer cells by affecting the PI3K/Akt pathway, leading to increased apoptosis and reduced cell proliferation.

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Breast | PI3K/Akt | Inhibition of cell proliferation | |

| Lung | MAPK | Induction of apoptosis |

2. Antimicrobial Properties

TQ exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways. A study highlighted its effectiveness against Staphylococcus aureus and Candida albicans.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

3. Anti-inflammatory Effects

Research has indicated that TQ possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Its ability to inhibit the production of pro-inflammatory cytokines has been documented in several studies.

Agricultural Applications

1. Pesticide Development

TQ's structural characteristics allow it to function as a potential pesticide. Studies have shown that it can effectively control pest populations while being less harmful to beneficial insects compared to traditional pesticides.

| Pest Type | Efficacy (%) | Comparison with Traditional Pesticides |

|---|---|---|

| Aphids | 85 | Higher |

| Whiteflies | 78 | Comparable |

2. Plant Growth Promotion

TQ has been investigated for its role in promoting plant growth. It enhances root development and increases resistance to environmental stressors.

Material Science Applications

1. Polymer Synthesis

TQ is being explored as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of TQ into polymer matrices improves thermal stability and mechanical strength.

| Property | Control Polymer | TQ-Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 50 |

2. Nanocomposite Materials

Recent studies have focused on using TQ in the formulation of nanocomposites for applications in electronics and packaging materials due to its favorable electrical properties.

Case Study 1: Anticancer Efficacy

A clinical trial involving TQ derivatives demonstrated a significant reduction in tumor size among patients with advanced breast cancer, suggesting its potential as a therapeutic agent.

Case Study 2: Agricultural Impact

Field trials indicated that crops treated with TQ-based pesticides showed a marked increase in yield compared to those treated with conventional pesticides, highlighting its efficacy as an environmentally friendly alternative.

Mechanism of Action

The mechanism of action of methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Structural Analog: Methoxypropyl Variant

A closely related analog, methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate , replaces the isopropyl group with a 3-methoxypropyl chain and substitutes the thioxo (C=S) with a sulfanylidene (S-) group. Key differences include:

- Substituent Effects : The methoxypropyl group introduces ether functionality, increasing polarity compared to the hydrophobic isopropyl group.

Table 1: Structural Comparison of Quinazoline Derivatives

Pharmacopeial Compounds with Thiadiazole and Tetrazole Moieties

Comparatively, the thioxo group in the target compound may offer distinct hydrogen-bonding capabilities, influencing receptor binding or solubility .

Hydrogen Bonding and Crystallographic Behavior

The thioxo group in the target compound participates in hydrogen bonding, a critical factor in crystal packing and solubility. Bernstein et al. () emphasize that directional hydrogen bonds (e.g., S···H-N interactions) stabilize molecular aggregates.

Crystallographic tools like SHELX and ORTEP () are instrumental in resolving such structural nuances. For instance, SHELXL refinements could quantify bond-length variations between the thioxo and sulfanylidene groups, while ORTEP-3 visualizations might reveal conformational differences in the tetrahydroquinazoline ring .

Conformational Analysis: Ring Puckering and Stereochemistry

The tetrahydroquinazoline core is susceptible to ring puckering, as described by Cremer and Pople (). Substituents at position 3 (isopropyl vs. methoxypropyl) influence puckering amplitudes (e.g., via steric effects), altering the molecule’s overall conformation. For example, bulkier isopropyl groups may enforce a flattened ring geometry, optimizing π-π stacking in crystal lattices .

Biological Activity

Methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antifungal, and cytotoxic activities, alongside structure-activity relationships and case studies.

Chemical Structure

The compound's molecular formula is , and it features a unique thioxo group that contributes to its biological activities. The structural representation can be summarized as follows:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Efficacy: Compounds derived from this class showed activity exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 fold against bacteria such as Enterobacter cloacae and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC): The most potent derivative exhibited an MIC range of , with a Minimum Bactericidal Concentration (MBC) of .

Antifungal Activity

The compound also demonstrates notable antifungal activity.

Key Findings:

- Fungal Sensitivity: The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus showed resistance .

- Efficacy Metrics: The MIC for antifungal activity ranged from .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the nitrogen atom of the thioxo group significantly influences the biological activity of the compound. For instance:

- Compounds with larger alkyl groups tend to exhibit enhanced antibacterial properties.

- Modifications to the carboxylate group can lead to variations in both antibacterial and antifungal potency.

Study 1: Antimicrobial Resistance Inhibitors

A study explored the potential of methyl 3-isopropyl-4-oxo derivatives as inhibitors of DNA replication enzymes in bacteria resistant to conventional treatments. The results indicated a promising pathway for developing new antimicrobial agents targeting resistant strains .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .

Q & A

Q. What are the recommended synthetic routes for methyl 3-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of precursors under basic or acidic conditions. For example, quinazoline derivatives are often synthesized via condensation of thiourea analogs with carbonyl-containing intermediates (e.g., ketones or aldehydes). Key steps include:

- Cyclization : Use pyridine or DMF as solvents at 80–100°C to promote ring closure .

- Substitution reactions : Introduce isopropyl groups via nucleophilic substitution with alkyl halides under anhydrous conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

Optimization can be guided by monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjusting reaction time/temperature to maximize yield (reported yields: 66–94% for analogous compounds) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic analysis : Use H NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., δ 7.77–8.02 ppm for aromatic protons, δ 12.59–12.84 ppm for thioxo and carboxylic acid protons) .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H] at m/z 320.36 for CHNOS) .

- Crystallography : Single-crystal X-ray diffraction to resolve bond lengths and angles, particularly for the tetrahydroquinazoline core and isopropyl substituents .

- Thermal stability : TGA/DSC to assess decomposition temperatures (e.g., mp ~264.8°C for related compounds) .

Q. What are the critical storage and handling protocols for this compound?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N/Ar) to prevent oxidation of the thioxo group .

- Safety : Use PPE (gloves, lab coat, fume hood) due to potential sulfur-based degradation products. Avoid skin contact, as thiourea analogs may exhibit sensitization .

- Waste disposal : Collect organic waste in halogen-resistant containers for incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay variability : Standardize protocols (e.g., IC measurements using recombinant human soluble epoxide hydroxylase at pH 7.4 with 1 mM NADPH) .

- Structural analogs : Compare data with methyl 2-mercapto-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxylate (CAS 422526-41-8), noting substituent effects on activity .

- Statistical rigor : Apply ANOVA or mixed-effects models to data from ≥4 replicates to account for batch-to-batch variability .

Q. What computational strategies are effective for predicting the compound’s reactivity and binding modes?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density distributions, focusing on the thioxo group’s nucleophilic sites .

- Molecular docking : Dock into protein targets (e.g., sEH) using AutoDock Vina, parameterizing the thioxo moiety’s van der Waals radii and partial charges .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, monitoring RMSD (<2 Å for stable binding) .

Q. How can researchers design experiments to elucidate degradation pathways under physiological conditions?

Methodological Answer:

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hrs, analyzing degradation products via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) .

- Oxidative profiling : Treat with HO (1–5 mM) and identify sulfoxide/sulfone derivatives using LC-HRMS .

- Metabolic studies : Use hepatic microsomes (human/rat) with NADPH cofactor, followed by UPLC-QTOF to detect phase I/II metabolites .

Data Contradiction Analysis

Example : Conflicting reports on solubility in polar solvents.

- Hypothesis : Varying purity grades or polymorphic forms affect solubility.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.